Cas no 1049030-25-2 (5-Bromo-6-methyl-1,7-naphthyridine)
5-Bromo-6-methyl-1,7-naphthyridine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-6-methyl-1,7-naphthyridine
- 1,7-Naphthyridine, 5-bromo-6-methyl-
- CHEMBL4935848
- DB-206972
- EN300-265822
- STL305278
- AKOS002681185
- F1957-0186
- 1049030-25-2
- 5-Bromo-6-methyl-1,7-naphthyridine
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- MDL: MFCD13817690
- Inchi: 1S/C9H7BrN2/c1-6-9(10)7-3-2-4-11-8(7)5-12-6/h2-5H,1H3
- InChI Key: OSXKPXRIFYUDBV-UHFFFAOYSA-N
- SMILES: N1C2C(=C(Br)C(C)=NC=2)C=CC=1
Computed Properties
- Exact Mass: 221.97926g/mol
- Monoisotopic Mass: 221.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 25.8Ų
5-Bromo-6-methyl-1,7-naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B263916-100mg |
5-bromo-6-methyl-1,7-naphthyridine |
1049030-25-2 | 100mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B263916-500mg |
5-bromo-6-methyl-1,7-naphthyridine |
1049030-25-2 | 500mg |
$ 475.00 | 2022-06-07 | ||
| TRC | B263916-1g |
5-bromo-6-methyl-1,7-naphthyridine |
1049030-25-2 | 1g |
$ 730.00 | 2022-06-07 | ||
| Chemenu | CM232468-1g |
5-Bromo-6-methyl-1,7-naphthyridine |
1049030-25-2 | 97% | 1g |
$1000 | 2021-08-04 | |
| Chemenu | CM232468-5g |
5-Bromo-6-methyl-1,7-naphthyridine |
1049030-25-2 | 97% | 5g |
$1627 | 2021-08-04 | |
| Chemenu | CM232468-10g |
5-Bromo-6-methyl-1,7-naphthyridine |
1049030-25-2 | 97% | 10g |
$2253 | 2021-08-04 | |
| Enamine | EN300-265822-1g |
5-bromo-6-methyl-1,7-naphthyridine |
1049030-25-2 | 1g |
$728.0 | 2023-09-13 | ||
| Enamine | EN300-265822-5g |
5-bromo-6-methyl-1,7-naphthyridine |
1049030-25-2 | 5g |
$2110.0 | 2023-09-13 | ||
| Enamine | EN300-265822-10g |
5-bromo-6-methyl-1,7-naphthyridine |
1049030-25-2 | 10g |
$3131.0 | 2023-09-13 | ||
| Chemenu | CM232468-1g |
5-Bromo-6-methyl-1,7-naphthyridine |
1049030-25-2 | 97% | 1g |
$*** | 2023-04-03 |
5-Bromo-6-methyl-1,7-naphthyridine Suppliers
5-Bromo-6-methyl-1,7-naphthyridine Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 5-Bromo-6-methyl-1,7-naphthyridine
5-Bromo-6-methyl-1,7-naphthyridine: A Comprehensive Overview
The compound 5-Bromo-6-methyl-1,7-naphthyridine, identified by the CAS number 1049030-25-2, is a significant molecule in the field of organic chemistry. This compound belongs to the class of naphthyridines, which are heterocyclic aromatic compounds with two nitrogen atoms in the bicyclic structure. The presence of a bromine atom at position 5 and a methyl group at position 6 introduces unique electronic and steric properties, making this compound a subject of interest in various research areas.
The synthesis of 5-Bromo-6-methyl-1,7-naphthyridine typically involves multi-step reactions, often starting from simpler precursors like o-aminophenol derivatives. The introduction of the bromine and methyl groups is achieved through electrophilic substitution reactions, which are carefully controlled to ensure regioselectivity. Recent advancements in catalytic methods have improved the efficiency and yield of these reactions, making the synthesis more accessible for large-scale production.
In terms of physical properties, 5-Bromo-6-methyl-1,7-naphthyridine exhibits a high melting point due to its rigid aromatic structure and strong intermolecular hydrogen bonding. The compound is also soluble in common organic solvents like dichloromethane and ethyl acetate, which facilitates its use in various chemical reactions. Spectroscopic techniques such as UV-Vis and NMR have been employed to characterize this compound, providing insights into its electronic structure and molecular conformation.
The applications of 5-Bromo-6-methyl-1,7-naphthyridine span across multiple disciplines. In pharmaceutical research, this compound has been explored as a potential drug candidate due to its ability to interact with specific biological targets. Recent studies have focused on its role as an inhibitor of certain enzymes involved in metabolic pathways, highlighting its potential in treating metabolic disorders.
In materials science, the unique electronic properties of 5-Bromo-6-methyl-1,7-naphthyridine make it a promising candidate for organic electronics. Researchers have investigated its use in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), where its high electron mobility and stability under thermal conditions are advantageous. The methyl group at position 6 further enhances the compound's solubility and processability, making it suitable for solution-based fabrication techniques.
The latest research on 5-Bromo-6-methyl-1,7-naphthyridine has also delved into its photochemical properties. Studies have shown that this compound exhibits strong fluorescence under UV light, which could be exploited in sensing applications. By functionalizing the molecule with specific recognition groups, it can be used to detect analytes such as metal ions or small organic molecules with high sensitivity.
In conclusion, 5-Bromo-6-methyl-1,7-naphthyridine is a versatile compound with a wide range of applications in chemistry and materials science. Its unique structure and properties continue to attract researchers aiming to harness its potential in drug discovery, electronic devices, and sensing technologies. As new synthetic methods and characterization techniques emerge, our understanding of this compound will undoubtedly deepen, paving the way for innovative applications in the future.
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